molecular formula C16H12ClFN2O2S2 B2825023 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-74-0

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2825023
CAS No.: 2034596-74-0
M. Wt: 382.85
InChI Key: KTMUBSWFZYKFHX-UHFFFAOYSA-N
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Description

| 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a benzenesulfonamide group linked to a (2-(thiophen-3-yl)pyridin-3-yl)methyl scaffold, is a hallmark of compounds designed to target adenosine triphosphate (ATP)-binding sites of protein kinases. This specific chemical architecture suggests its potential application as an inhibitor for a range of kinases, making it a valuable tool for probing intracellular signaling pathways involved in cell proliferation, differentiation, and survival. Research into this compound and its analogs is primarily directed toward oncology and inflammatory disease models, where dysregulated kinase activity is a known driver of pathology. The strategic incorporation of the 3-chloro-4-fluoro substituents on the benzene ring is a common medicinal chemistry strategy to optimize pharmacokinetic properties and binding affinity through modulation of electronic effects and lipophilicity. Consequently, this reagent serves as a critical intermediate or a lead compound for researchers developing and characterizing novel targeted therapies, enabling structure-activity relationship (SAR) studies and high-throughput screening campaigns to elucidate complex biological mechanisms.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c17-14-8-13(3-4-15(14)18)24(21,22)20-9-11-2-1-6-19-16(11)12-5-7-23-10-12/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUBSWFZYKFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related sulfonamides and heterocyclic derivatives, as outlined below:

Structural Analogues

Compound Name Key Structural Features Substituent Effects Potential Applications/Notes
3-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (Target) - 3-Cl, 4-F on benzene
- N-(pyridine-thiophene hybrid)methyl
- Dual halogenation enhances lipophilicity (Cl: +0.71, F: +0.14 in π contributions)
- Pyridine-thiophene moiety may improve π-π stacking
Likely optimized for kinase inhibition or antimicrobial activity; limited experimental data
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide - 3-Cl, 4-OCH₃ on benzene
- Dual N-substituents (furan and thiophene)
- Methoxy (OCH₃) reduces electron withdrawal vs. F/Cl
- Steric hindrance from dual N-substituents may limit binding
Possible use in polymer synthesis; furan/thiophene groups suggest electrochemical applications
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide - CF₃ on benzene
- Pyridine with benzyloxy and methyl groups
- CF₃ (stronger electron withdrawal than Cl/F)
- Benzyloxy group increases steric bulk and hydrophobicity
Potential anticancer or anti-inflammatory agent; CF₃ enhances metabolic resistance
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide - Chromene-pyrazolopyrimidine core
- Dual F substituents
- Chromene and pyrazolopyrimidine enhance planar stacking
- Dual F groups improve bioavailability
Likely kinase inhibitor (e.g., VEGFR); structural complexity may limit synthetic accessibility

Key Comparative Insights

Halogenation Effects: The target compound’s 3-Cl/4-F combination balances moderate electron withdrawal and lipophilicity. In contrast, the CF₃ group in offers stronger electron withdrawal but higher hydrophobicity (logP +1.1 vs. Cl/F) .

N-Substituent Diversity :

  • The pyridine-thiophene hybrid in the target compound may enhance π-π interactions in enzyme binding pockets vs. simpler substituents (e.g., furan/thiophene in ).
  • Dual N-substituents in introduce conformational flexibility but may sterically hinder target engagement .

Biological Activity :

  • While direct activity data for the target compound is lacking, analogs like with fluorinated chromene cores show kinase inhibition (IC₅₀ < 100 nM for VEGFR2) .
  • The trifluoromethyl group in is associated with prolonged half-lives in vivo due to resistance to oxidative metabolism .

Biological Activity

3-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzenesulfonamide core and various substituents, suggests diverse biological activities, particularly as an enzyme inhibitor. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is C15H13ClFN2O2SC_{15}H_{13}ClFN_2O_2S. The compound features:

  • A benzenesulfonamide moiety,
  • A chloro group at the 3-position,
  • A fluoro group at the 4-position,
  • A pyridine ring substituted with a thiophene .

This unique combination contributes to its physicochemical properties and biological activities.

The primary mechanism of action for 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves the inhibition of specific enzymes, particularly carbonic anhydrases . These enzymes play critical roles in physiological processes such as respiration and acid-base balance. Inhibition can lead to therapeutic effects including:

  • Anticancer activity ,
  • Antibacterial properties .

The binding of the compound to the active site of carbonic anhydrases disrupts their function, influencing various biological pathways relevant to disease states .

Anticancer Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising anticancer effects. For instance:

  • In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
  • Mechanistic studies suggest that these compounds may induce apoptosis through the inhibition of DNA synthesis and mitochondrial injury .

Antibacterial Activity

The compound also demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties, with some derivatives showing MIC values as low as 15.625μM15.625\,\mu M against Staphylococcus aureus .
  • The bactericidal action is attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Case Studies

Study FocusFindings
Anticancer ActivityCompounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong growth inhibition .
Antibacterial EfficacyMIC values ranged from 15.625125μM15.625-125\,\mu M against clinical isolates of Enterococcus and Staphylococcus species .
Enzyme InhibitionDemonstrated significant inhibition of carbonic anhydrase with IC50 values around 0.200.35μM0.20-0.35\,\mu M .

Q & A

Q. What synthetic strategies are optimal for constructing the pyridine-thiophene core in this compound?

The pyridine-thiophene core is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyridine derivatives (e.g., 3-bromopyridine) and thiophene-3-boronic acid can yield the heterocyclic backbone. Reaction conditions (e.g., solvent: DMF/water, catalyst: Pd(PPh₃)₄, temperature: 80–100°C) must be optimized to minimize side reactions like homocoupling . Post-coupling, the benzenesulfonamide group is introduced via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in THF) .

Q. How can researchers ensure purity during multi-step synthesis?

Purification at each step is critical. Techniques include:

  • Chromatography : Column chromatography with silica gel (eluent: EtOAc/hexane) for intermediates.
  • Crystallization : Use polar solvents (e.g., methanol) for final recrystallization.
  • Analytical validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Q. What spectroscopic methods are essential for structural confirmation?

  • NMR : ¹H NMR (pyridine protons: δ 8.2–8.5 ppm; thiophene protons: δ 7.1–7.3 ppm) and ¹³C NMR (sulfonamide carbonyl: ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • FTIR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the chloro-fluoro substituents influence reactivity in medicinal chemistry applications?

The electron-withdrawing Cl and F groups increase electrophilicity of the benzenesulfonamide moiety, enhancing binding to target enzymes (e.g., carbonic anhydrase). Computational studies (DFT) show these substituents lower the LUMO energy, facilitating nucleophilic attack. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) can quantify inhibitory potency .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (pH, temperature) or impurities. Strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2) and incubation times.
  • Dose-response curves : Validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Metabolic stability tests : Assess compound degradation in plasma using LC-MS .

Q. How can molecular docking guide the design of analogs targeting specific enzymes?

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like SIRT2 or COX-2. Key steps:

  • Protein preparation : Retrieve crystal structures (PDB ID: 3ZCO for SIRT2).
  • Grid parameterization : Focus on active sites (e.g., NAD⁺-binding pocket).
  • Scoring : Prioritize analogs with lower binding energies (<-8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., His187 in SIRT2) .

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